molecular formula C16H19BO2S B2852880 4-Phenylthiophene-2-boronic acid CAS No. 362612-68-8

4-Phenylthiophene-2-boronic acid

Cat. No.: B2852880
CAS No.: 362612-68-8
M. Wt: 286.2
InChI Key: YOEQUOGEMIDLFK-UHFFFAOYSA-N
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Description

Contextual Significance of Thiophene-Based Boronic Acids in Organic Synthesis

Thiophene-based boronic acids are a class of organic compounds that have become increasingly important in the field of organic synthesis. researchgate.net The thiophene (B33073) ring, a sulfur-containing heterocycle, is a key structural motif in many pharmaceuticals, agrochemicals, and organic materials. researchgate.netontosight.ai The presence of the boronic acid group allows these compounds to readily participate in a variety of chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction. ontosight.aimdpi.com This reaction is a powerful method for forming carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. researchgate.net

The versatility and functional group tolerance of the Suzuki-Miyaura reaction have made thiophene-based boronic acids indispensable building blocks for synthetic chemists. mdpi.comresearchgate.net They are used to create a wide range of thiophene-containing molecules with diverse applications, including organic semiconductors for thin-film transistors and solar cells, as well as fluorescent probes for bioimaging. researchgate.net The development of efficient catalytic systems continues to expand the scope of reactions involving thiophene boronic acids, enabling the synthesis of increasingly complex and functionalized heterobiaryls. acs.org

Overview of 4-Phenylthiophene-2-boronic Acid as a Versatile Synthetic Building Block

This compound serves as a crucial intermediate in the synthesis of more complex molecules. cymitquimica.com Its structure allows for the strategic introduction of a phenylthiophene unit into a larger molecular framework. This is particularly valuable in the development of new materials and potential therapeutic agents. For instance, derivatives of 4-phenylthiophene have been investigated for their biological activities. acs.orgnih.gov

The reactivity of the boronic acid group enables chemists to couple this compound with a variety of other organic molecules, leading to the creation of novel compounds with tailored properties. This versatility has made it a sought-after reagent in both academic and industrial research settings. cymitquimica.com

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 362612-68-8
Molecular Formula C10H9BO2S
Molecular Weight 204.05 g/mol
IUPAC Name (4-phenylthiophen-2-yl)boronic acid

The data in this table is compiled from various chemical suppliers and databases. chemicalbook.comfluorochem.co.ukachemblock.com

Evolution of Research Perspectives on Arylboronic Acids in Modern Organic and Materials Chemistry

The field of arylboronic acids has undergone a significant transformation, evolving from being viewed primarily as intermediates for the Suzuki reaction to a class of compounds with a vast and expanding range of applications. musechem.com While their role in carbon-carbon bond formation remains a cornerstone of organic synthesis, researchers are increasingly exploring their utility in medicinal chemistry, analytical chemistry, and materials science. musechem.comnih.govresearchgate.net

The unique properties of arylboronic acids, such as their stability, low toxicity, and tunable Lewis acidity, have driven this expansion. musechem.com In materials science, arylboronic acids are being used to construct covalent organic frameworks (COFs), which are crystalline porous polymers with potential applications in electronics and catalysis. rsc.orgnih.gov The incorporation of electroactive monomers like thiophene into COFs is a key area of research. nih.gov

Furthermore, the development of transition-metal-free reactions involving arylboronic acids has opened up new avenues for the synthesis of a wide array of organic compounds, including phenols, anilines, and haloarenes, under mild conditions. nih.gov This ongoing research continues to uncover the immense potential of arylboronic acids as versatile tools in modern chemistry. musechem.com

Properties

IUPAC Name

(4-phenylthiophen-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BO2S/c12-11(13)10-6-9(7-14-10)8-4-2-1-3-5-8/h1-7,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHJHAPMTBLTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CS1)C2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 4 Phenylthiophene 2 Boronic Acid

Participation in Carbon-Carbon Bond Forming Reactions

4-Phenylthiophene-2-boronic acid is a versatile building block in organic synthesis, primarily utilized for the formation of new carbon-carbon bonds. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which allows for the straightforward construction of biaryl and heteroaryl structures.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org this compound serves as the organoboron component in these reactions, offering a pathway to synthesize a wide array of substituted 4-phenylthiophene derivatives. These products are of significant interest in materials science and medicinal chemistry due to the prevalence of thiophene-containing motifs in pharmaceuticals and organic electronics. semanticscholar.org

The catalytic cycle of the Suzuki-Miyaura reaction involving this compound is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide to a palladium(0) complex, forming a palladium(II) species. wikipedia.orglibretexts.org This step is often the rate-determining step of the reaction. wikipedia.org Studies using kinetic isotope effects have provided detailed insights, suggesting that for aryl bromides, the oxidative addition occurs from a monoligated palladium complex, while for aryl iodides, the initial binding of the iodoarene to the palladium complex is the first irreversible step. chemrxiv.org

Transmetalation: The next step is transmetalation, where the organic group from the boronic acid (in this case, the 4-phenylthiophenyl group) is transferred to the palladium(II) complex. wikipedia.org This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. wikipedia.org The exact mechanism of transmetalation is still a subject of investigation, but it is a critical step for the transfer of the thiophene (B33073) moiety to the catalytic center. wikipedia.org

Reductive Elimination: Finally, the newly formed diarylpalladium(II) complex undergoes reductive elimination, where the two organic groups are coupled together to form the final biaryl product, and the palladium(0) catalyst is regenerated, allowing the catalytic cycle to continue. wikipedia.orglibretexts.org

Investigations into catalyst-transfer condensation polymerization using thiophene-based monomers have further illuminated the mechanistic details, highlighting the potential for both intramolecular and intermolecular transfer of the palladium catalyst, which can influence the polymerization pathway. nih.gov

The Suzuki-Miyaura coupling of this compound is compatible with a wide range of coupling partners and functional groups, making it a highly versatile synthetic tool. mit.edunih.gov

Aryl and Heteroaryl Halides: The reaction can be successfully performed with a variety of aryl and heteroaryl halides, including chlorides, bromides, and iodides. libretexts.orgmit.edu While aryl chlorides are generally less reactive, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can facilitate their coupling. libretexts.org The reaction tolerates a diverse set of heterocyclic structures and sensitive functional groups. mit.edu For instance, even challenging couplings involving unprotected nitrogen-rich heterocyles like indazoles and benzimidazoles can be achieved in good to excellent yields. mit.edu

Functional Group Tolerance: A key advantage of the Suzuki-Miyaura reaction is its high degree of functional group tolerance. mit.edunih.gov The reaction can proceed in the presence of various functional groups on both the boronic acid and the halide coupling partner. This includes electron-donating and electron-withdrawing groups, which allows for the synthesis of a broad library of functionalized 4-phenylthiophene derivatives. mdpi.combeilstein-journals.org However, extremely unstable boronic acids or the presence of certain unprotected functional groups can sometimes lead to side reactions like protodeboronation, especially at higher temperatures. mit.edu

The table below illustrates the scope of the Suzuki-Miyaura coupling with various aryl halides.

Aryl HalideProductYield (%)Reference
4-Bromoacetophenone4-Acetyl-4'-phenyl-2,2'-bithiopheneGood nih.gov
4-Chlorobenzonitrile4-Cyano-4'-phenyl-2,2'-bithiophene82 nih.gov
2-Chloropyridine2-(4-Phenylthiophen-2-yl)pyridineGood nih.gov

This table is a representative example and does not encompass the full scope of possible reactions.

The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the reaction conditions. Optimization of the catalyst system, ligands, base, and solvent is crucial for achieving high yields and minimizing side reactions. researchgate.netresearchgate.net

Catalyst Systems: Palladium catalysts are the most widely used for this reaction. libretexts.org Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. libretexts.orgresearchgate.net The choice of the palladium precursor can significantly impact the reaction outcome. researchgate.net For instance, in some systems, PdCl₂(PPh₃)₂ has been found to be more effective than Pd(PPh₃)₄ or Pd(OAc)₂. researchgate.netresearchgate.net

Ligands: The ligand coordinated to the palladium center plays a critical role in the catalytic activity. libretexts.orgmdpi.com Electron-rich and bulky phosphine ligands are often employed to enhance the rates of both oxidative addition and reductive elimination. nih.gov Ligands such as SPhos and XPhos have proven to be highly effective for a broad range of Suzuki-Miyaura couplings, including those involving challenging substrates. nih.gov

Bases: A variety of inorganic bases can be used, with sodium carbonate, potassium carbonate, and cesium carbonate being common choices. youtube.comresearchgate.net The choice of base can influence the reaction rate and yield, and in some cases, stronger bases may be required. researchgate.net However, very strong bases can sometimes lead to undesired side reactions. researchgate.net

The following table summarizes the optimization of reaction conditions for a model Suzuki-Miyaura coupling reaction.

CatalystLigandBaseSolventYield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃Toluene (B28343)/H₂OLow researchgate.netresearchgate.net
Pd(OAc)₂NoneK₂CO₃Toluene/H₂ONo reaction researchgate.netresearchgate.net
PdCl₂(PPh₃)₂PPh₃K₂CO₃Dioxane/H₂O55 researchgate.netresearchgate.net
Pd₂(dba)₃SPhosK₃PO₄n-ButanolHigh nih.gov

This table represents a general optimization trend and specific conditions may vary depending on the substrates.

Microwave irradiation has emerged as a powerful tool to accelerate Suzuki-Miyaura coupling reactions, often leading to significantly reduced reaction times and improved yields. semanticscholar.orgresearchgate.net This technique is particularly beneficial for high-throughput synthesis and can promote reactions that are sluggish under conventional heating. acs.org

The use of microwave heating in conjunction with aqueous solvent systems aligns with the principles of green chemistry, offering a more environmentally friendly approach to carbon-carbon bond formation. researchgate.net For example, the coupling of aryl halides with phenylboronic acid has been successfully carried out in water under microwave irradiation, demonstrating the potential for cleaner and more efficient synthetic protocols. nih.govresearchgate.net The optimization of conditions for microwave-assisted Suzuki coupling often involves screening different bases, solvents, and catalyst concentrations to achieve the best results in the shortest possible time. semanticscholar.orgnih.gov

Metal-Free Carbon-Carbon Bond-Forming Reductive Coupling Reactions

While palladium catalysis is the dominant method for utilizing this compound, recent advancements have explored metal-free alternatives for carbon-carbon bond formation. One such notable development is the reductive coupling of boronic acids with tosylhydrazones. organic-chemistry.orgnih.gov

This reaction proceeds without the need for a metal catalyst, offering a more sustainable and cost-effective synthetic route. nih.gov The process typically involves the thermal decomposition of a tosylhydrazone in the presence of a base to generate a diazo compound, which then reacts with the boronic acid. organic-chemistry.org This methodology is highly functional-group tolerant and can be applied to a wide range of substrates, including those with sensitive functional groups that might be incompatible with traditional metal-catalyzed reactions. organic-chemistry.orgnih.gov While specific examples involving this compound are not extensively detailed in the provided context, the general applicability of this metal-free coupling suggests its potential as a valuable tool for the synthesis of 4-phenylthiophene derivatives. organic-chemistry.orgnih.gov

Other Transition Metal-Catalyzed Cross-Coupling Methodologies (e.g., Nickel Catalysis)

While palladium is the most common catalyst for Suzuki-Miyaura cross-coupling reactions, nickel-based systems have emerged as a cost-effective and highly efficient alternative. rasayanjournal.co.in These catalysts are particularly effective for coupling aryl boronic acids with a variety of electrophilic partners, including aryl chlorides, bromides, and triflates. nih.govnih.gov For thiophene-based boronic acids, nickel catalysis provides a powerful tool for the synthesis of biaryl and heteroaryl structures.

Nickel(0) complexes, often generated in situ from Ni(II) salts like NiCl₂, are the active catalytic species. nih.gov The catalytic cycle typically involves oxidative addition of the electrophile to the Ni(0) center, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. The choice of ligands, such as phosphines or bipyridines, can significantly influence the catalyst's stability and reactivity. nih.govrsc.org For instance, a system using NiCl₂ with 2,2′-bipyridine has been successfully employed for the cross-coupling of arylboronic acids with thiophenols at room temperature. rsc.org In the context of thiophene derivatives, a ligand-free Ni(cod)₂/K₂CO₃ system in a deep eutectic solvent has been shown to be highly effective for coupling 2-bromothiophene (B119243) with various arylboronic acids, suggesting a similar reactivity for this compound. rasayanjournal.co.in

Table 1: Examples of Nickel-Catalyzed Cross-Coupling Reactions

Electrophile Boronic Acid Nickel Catalyst System Product Yield Reference
4-Chloroanisole Phenylboronic acid NiCl₂(dppf) 4-Methoxybiphenyl Good nih.gov
2-Bromothiophene Phenylboronic acid Ni(cod)₂ / K₂CO₃ 2-Phenylthiophene High rasayanjournal.co.in
Thiophenol Arylboronic acid NiCl₂ / 2,2'-Bipyridine Arylthioether 72-93% rsc.org

This table presents representative examples of nickel-catalyzed cross-coupling reactions involving aryl boronic acids and related substrates to illustrate the methodology's scope.

Transformations of the Boronic Acid Moiety

The boronic acid group is the primary site of reactivity for many transformations, including esterification and deboronation reactions.

Boronic acids are frequently converted to boronic esters, such as pinacol (B44631) esters, to enhance their stability, improve solubility in organic solvents, and facilitate purification. acs.org This transformation is typically achieved by reacting the boronic acid with a diol, like pinacol, under conditions that remove water. The resulting pinacolyl boronate esters are generally stable, crystalline solids that are less prone to dehydration-induced trimerization (formation of boroxines) than the free boronic acids. nih.govbeilstein-journals.org

This compound can be converted to its pinacol ester, 4,4,5,5-Tetramethyl-2-(4-phenylthiophen-2-yl)-1,3,2-dioxaborolane. This derivative retains the cross-coupling reactivity of the parent boronic acid but often exhibits improved handling characteristics. beilstein-journals.org Boronic esters are crucial intermediates, for example, in copper-mediated fluorination reactions to produce radiolabeled compounds. nih.govacs.org The ester can be readily hydrolyzed back to the boronic acid if needed, often using aqueous acid or base. wikipedia.org

Protodeboronation, the replacement of a boronic acid group with a hydrogen atom, is a significant competing reaction in cross-coupling processes and a subject of extensive mechanistic study. ed.ac.ukresearchgate.net The stability of the carbon-boron bond in aryl boronic acids is highly dependent on pH, temperature, and the electronic nature of the aryl group. ljmu.ac.uked.ac.uk

For thienylboronic acids, protodeboronation is often accelerated under basic conditions (pH > 10), which are commonly used in Suzuki-Miyaura reactions. researchgate.net The reaction typically proceeds through the more reactive boronate anion [ArB(OH)₃]⁻. ljmu.ac.uk However, acid-promoted protodeboronation has also been described, occurring via an intermolecular metathesis mechanism. rsc.org Studies on 3-thienylboronic acid have shown that its susceptibility to protodeboronation is influenced by autocatalysis, where both the boronic acid and its boronate anion participate in the rate-determining step, with maximum deviation from expected kinetics occurring at a pH close to the pKa of the boronic acid. ljmu.ac.uknih.gov The 2-thienyl isomer is reported to undergo even faster protodeboronation compared to the 3-thienyl isomer. ed.ac.uk Given these findings, this compound is expected to be susceptible to protodeboronation, particularly under basic aqueous conditions.

Intrinsic Reactivity of the Thiophene Ring and Phenyl Substituent

Beyond the reactions of the boronic acid group, the aromatic framework of the molecule possesses its own distinct reactivity.

The thiophene ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, with a reactivity significantly greater than that of benzene (B151609). st-andrews.ac.uk Substitution typically occurs at the α-positions (C2 and C5) due to the superior stabilization of the cationic intermediate. In this compound, the C2 position is occupied by the boronic acid group. The C5 position is the most activated site for electrophilic attack. The phenyl group at C4 and the boronic acid at C2 both influence the regioselectivity of the reaction. For example, in iridium-catalyzed borylation or silylation of 3-phenylthiophene (B186537), functionalization occurs with high selectivity at the C5 position, which is sterically the most accessible and electronically favored α-position. escholarship.org Therefore, electrophilic substitution on this compound is strongly predicted to occur at the C5 position.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Electrophile (E+) Predicted Major Product
Halogenation Br₂ 5-Bromo-4-phenylthiophene-2-boronic acid
Nitration HNO₃/H₂SO₄ 5-Nitro-4-phenylthiophene-2-boronic acid

This table illustrates the expected major products from electrophilic substitution reactions on the thiophene ring of the title compound.

The phenyl group attached at the C4 position of the thiophene ring can also undergo functionalization, typically through electrophilic aromatic substitution. The thiophene ring acts as an electron-donating substituent, activating the ortho and para positions of the phenyl ring. However, direct functionalization of the phenyl ring without affecting the more reactive thiophene ring or the boronic acid group can be challenging and may require specific strategies. Quantum chemistry calculations on the Rh-catalyzed coupling of 3-phenylthiophene with styrene (B11656) showed that the reaction selectively occurs on the phenyl moiety, indicating that under certain catalytic conditions, the phenyl ring can be the preferred site of reaction. researchgate.net Introducing functional groups onto the phenyl ring is often best accomplished by using a pre-functionalized phenylboronic acid in the initial synthesis of the phenylthiophene scaffold. For instance, ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate can be synthesized from 4-bromoacetophenone, demonstrating a route where the phenyl group is functionalized prior to thiophene ring formation. nih.gov

Applications in Advanced Materials Science and Molecular Engineering

Organic Electronic Materials Development

4-Phenylthiophene-2-boronic acid is a key intermediate in the synthesis of novel organic materials designed for electronic applications. Its utility stems from its ability to be incorporated into larger, electronically active systems such as conjugated polymers and oligomers, which form the basis of many organic electronic devices.

Precursors for π-Conjugated Oligomers and Polymers

The primary application of this compound in materials synthesis is as a precursor for π-conjugated oligomers and polymers through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki coupling. nih.govaau.edu.et This reaction allows for the efficient formation of carbon-carbon bonds between the thiophene (B33073) unit and other aromatic or heteroaromatic building blocks. aau.edu.et

Researchers have utilized this methodology to create a variety of extended π-systems. For instance, 5-phenylthiophene-2-boronic acid has been coupled with dibromo-aromatic compounds like 2,6-dibromoanthracene (B67020) to synthesize highly fluorescent thiophene/phenylene co-oligomers. rsc.org In such syntheses, the boronic acid derivative, in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0), reacts with the halogenated co-monomer to build the desired oligomeric structure. rsc.org This strategy is fundamental to creating materials with tailored electronic and optical properties. The resulting polymers, such as poly(fluorene-alt-thiophene) derivatives, are prized for their potential in organic electronics. ucm.es The inherent stability and processability of polythiophene-based materials make them particularly attractive for these applications. aau.edu.etsigmaaldrich.com

Detailed research findings have demonstrated the successful synthesis of various conjugated materials using this approach:

Synthesis of Thiophene/Phenylene Co-Oligomers: 5-Phenylthiophene-2-boronic acid was reacted with 2,6-dibromoanthracene in toluene (B28343) with a palladium catalyst and an aqueous potassium carbonate base. The reaction, stirred for 24 hours at 80 °C, yielded 2,6-bis(5-phenylthiophene-2-yl)anthracene (BPTA), a yellow solid with high fluorescence. rsc.org

Polymer Synthesis via Suzuki Polycondensation: Thiophene-containing conjugated polymers with high molecular weights have been successfully synthesized by the Suzuki polycondensation of aryl dibromides and thiophene-bis(boronic acid) derivatives. rsc.org This method highlights the importance of boronic acid functional groups in building long-chain polymers for electronic applications. ucm.esrsc.org

Components in Organic Field-Effect Transistors (OFETs)

The conjugated oligomers and polymers synthesized from this compound and its derivatives are frequently used as the active semiconductor layer in Organic Field-Effect Transistors (OFETs). sigmaaldrich.comresearchgate.net OFETs are fundamental components of modern electronics, including flexible displays and sensors. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used.

Materials derived from phenylthiophene units have shown significant promise in this area. For example, single crystals of thiophene/phenylene co-oligomers, such as 2,6-bis(5-phenylthiophene-2-yl)anthracene (BPTA), have been incorporated into light-emitting OFETs. rsc.org These materials combine charge transport and light emission functionalities within a single component. Similarly, other derivatives like 4,7-bis(5-phenylthiophen-2-yl)benzo[c] nih.govrsc.orgfluorochem.co.ukthiadiazole (PT-BTD) have been synthesized and characterized as small molecular organic semiconductors specifically for OFET applications. researchgate.net The ability to process these materials from solution facilitates the fabrication of large-scale and low-cost electronic devices. rsc.org

Applications in Organic Photovoltaics and Optoelectronic Devices

Beyond transistors, materials derived from this compound are finding applications in organic photovoltaics (OPVs) and other optoelectronic devices. sigmaaldrich.com In OPVs, these materials can function as the electron donor component in the photoactive layer of a bulk heterojunction (BHJ) solar cell. scispace.com The efficiency of these devices depends on the material's ability to absorb sunlight and effectively separate and transport charges.

The incorporation of thiophene units into conjugated systems is a known strategy for tuning the optical and electronic properties of materials to better match the solar spectrum and optimize energy levels for efficient charge transfer. scispace.comdb-thueringen.de Research has shown that introducing thiophene into a donor-acceptor-donor (D–A–D) molecular structure can lead to a significant red-shift in the absorption spectrum, enhancing light harvesting and resulting in improved photovoltaic performance. scispace.com For instance, a D–A–D chromophore incorporating a thiophene linker achieved a power conversion efficiency (PCE) of 4.10% in a BHJ device, a significant improvement over a similar molecule lacking the thiophene unit. scispace.com The development of random terpolymers for OPVs also relies on boronic acid derivatives to construct polymers with optimized properties for solar cell applications. acs.org Furthermore, the high fluorescence of some phenylthiophene derivatives makes them suitable for use in light-emitting devices. rsc.org

Supramolecular Chemistry and Directed Self-Assembly

The boronic acid group of this compound is not only a tool for permanent bond formation but also a key player in the realm of supramolecular chemistry. Its ability to form reversible covalent bonds is exploited to direct the self-assembly of molecules into highly ordered, functional structures.

Role of Boronic Acid in Molecular Recognition and Directed Assembly

Boronic acids are Lewis acids that can form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities, such as sugars and other polyols. wikipedia.orgboronmolecular.com This interaction results in the formation of five- or six-membered cyclic boronate esters. wikipedia.org The reversible nature of this bond is central to its use in molecular recognition and dynamic systems. boronmolecular.com The equilibrium between the boronic acid and the diol can be influenced by factors like pH, allowing for the controlled assembly and disassembly of supramolecular structures. frontiersin.org

This unique binding capability allows boronic acid-containing molecules to act as sensors or receptors for specific analytes. boronmolecular.comnih.gov By designing molecules with specific geometries and binding sites, it is possible to achieve highly selective recognition of target molecules in complex environments. nih.gov This principle of directed assembly, driven by the formation of boronate esters, enables the construction of complex, hierarchical supramolecules from simpler building blocks. rsc.org

Boronate-Based Polymeric and Network Structures for Tailored Properties

The reversible nature of the boronate ester linkage is increasingly being exploited to create dynamic and adaptive materials. When boronic acids and diols are incorporated into polymer chains as cross-linking points, they can form Covalent Adaptable Networks (CANs), also known as vitrimers. nsf.govmdpi.com These materials behave like classical thermosets at operational temperatures but can be reprocessed and reshaped at elevated temperatures due to the thermally activated exchange of boronate ester cross-links. mdpi.com

This dynamic covalent chemistry allows for the creation of "smart" materials with tailored properties:

Self-Healing Materials: The reversible boronate linkages can break and reform, allowing the material to repair damage and recover its structural integrity. nsf.gov

Stimuli-Responsive Gels: Hydrogels cross-linked with boronate esters can respond to changes in pH or the presence of specific molecules like glucose, causing them to swell, shrink, or release encapsulated cargo. frontiersin.orgrsc.org

Reprocessable Thermosets (Vitrimers): These materials combine the mechanical strength of thermosets with the reprocessability of thermoplastics, offering a more sustainable alternative to traditional polymers. mdpi.com

Researchers have synthesized various boronate-based networks by reacting multifunctional boronic acids with polyols. frontiersin.orgwur.nl For example, bifunctional boronic acid linkers have been reacted with bi- and trifunctional linkers based on TetraAzaADamantane (TAAD), a rigid triol, to form rubber-like CANs. frontiersin.orgwur.nl These networks exhibit dynamic properties such as stress relaxation and can be reprocessed, demonstrating the potential of boronate chemistry to create advanced materials with precisely controlled characteristics. frontiersin.orgwur.nl

Rational Design and Synthesis of Functional Thiophene Architectures

The strategic design of complex molecular and macromolecular structures containing thiophene units is fundamental to the advancement of organic electronics and materials science. This compound emerges as a critical building block in this endeavor, enabling the precise installation of a 4-phenylthiophene moiety into larger, conjugated systems. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, which allow for the methodical construction of well-defined thiophene-based materials with tailored properties.

The rational design process leverages the inherent characteristics of the 4-phenylthiophene unit. The phenyl substituent at the 4-position of the thiophene ring introduces significant steric and electronic effects. It can disrupt planarity in the resulting polymer or oligomer, which in turn influences solubility, processability, and solid-state packing—key factors in the performance of organic electronic devices. aau.edu.et The boronic acid group at the 2-position provides a reactive handle for regioselective C-C bond formation, most commonly through the Suzuki-Miyaura coupling reaction. aau.edu.etresearchgate.net This method is favored for its functional group tolerance and high yields, making it a cornerstone for synthesizing complex organic molecules. aau.edu.et

Research has focused on using this compound and its derivatives to synthesize a variety of functional architectures, from discrete oligomers to high-molecular-weight polymers. These materials are designed for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The synthesis typically involves coupling the boronic acid with a halogenated (often brominated) aromatic or heteroaromatic partner. researchgate.netmdpi.com

For example, the synthesis of thiophene/phenylene co-oligomers, which are model compounds for studying charge transport and photophysical properties, extensively uses Suzuki coupling. researchgate.net By reacting a thiophene boronic acid with a brominated arene, or vice versa, chemists can construct rod-like molecules with precisely controlled lengths and compositions. researchgate.net This control is essential for establishing clear structure-property relationships. nih.gov

The following tables summarize typical reaction conditions and resulting architectures synthesized using thiophene boronic acids or by creating functionally similar phenyl-thiophene structures through related coupling strategies.

Table 1: Synthesis of Phenyl-Thiophene Scaffolds via Suzuki-Miyaura Coupling

This table details representative Suzuki-Miyaura reactions used to construct phenyl-thiophene systems, a common strategy for which this compound is a key reagent.

Reactant 1Reactant 2Catalyst/Base SystemProduct TypeYieldReference
4-Bromo-2-thiophenecarbaldehydePhenylboronic acidNot specified4-Phenylthiophene-2-carbaldehyde (precursor to carboxylic acid)Good mdpi.com
5-Bromothiophene-2-carboxamidesHydroxyphenylboronic acid pinacol (B44631) esterPd(PPh₃)₄ / Na₂CO₃5-(Hydroxyphenyl)thiophene-2-carboxamidesNot specified acs.org
5-Bromo-2-thiophenecarboxaldehyde4-(Diphenylamino)benzeneboronic acidPd(PPh₃)₄ / K₂CO₃5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehydeNot specified researchgate.net
2-(2-Bromoaryl)thiophenes2-Thienylboronic acidPd catalyst / K₂CO₃1,2-Di(thiophen-2-yl)benzene derivativesSelective rsc.org
5-Bromothiophene derivative (MB-D2)(4-(Methoxycarbonyl)phenyl) boronic acidPd(PPh₃)₄ / Cs₂CO₃Functionalized 5-arylthiophene derivative (MB-D4)Not specified mdpi.com

The functionalization is not limited to simple aryl couplings. More complex structures, such as star-shaped molecules and polymers, are also accessible. In these designs, a central core unit is functionalized with multiple halogen atoms and subsequently coupled with a thiophene boronic acid like this compound to create three-dimensional, high-performance materials. nih.gov The choice of catalyst, base, and solvent system is crucial for achieving high yields and preventing side reactions, such as homo-coupling of the boronic acid. acs.org

Furthermore, direct arylation reactions have emerged as an alternative and complementary strategy to Suzuki couplings for synthesizing thiophene-based materials. researchgate.netrsc.org While not directly using a boronic acid, these methods functionalize C-H bonds and are often considered in the same context of rational design for building complex thiophene architectures. rsc.org For instance, palladium-catalyzed direct arylation can be used to introduce aryl groups at specific positions on a thiophene ring that may be difficult to access through traditional halogenation-lithiation-boronation sequences. acs.org

Table 2: Key Compounds in Thiophene Architecture Synthesis

Compound NameChemical FormulaMolecular Weight (g/mol)Role in Synthesis
This compoundC₁₀H₉BO₂S204.05Key building block for introducing 4-phenylthiophene moiety. fluorochem.co.uk
Phenylboronic acidC₆H₇BO₂121.93Coupling partner to introduce a phenyl group. mdpi.com
4-Bromo-2-thiophenecarbaldehydeC₅H₃BrOS191.05Halogenated thiophene for coupling reactions. mdpi.com
2-Thienylboronic acidC₄H₅BO₂S127.96Building block for creating bithiophene structures. rsc.org
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)C₇₂H₆₀P₄Pd1155.56Common palladium catalyst for Suzuki coupling. researchgate.netmdpi.comacs.org
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Inorganic base used in Suzuki coupling. researchgate.netrsc.org
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃325.82Base used in Suzuki coupling, often for challenging substrates. mdpi.com

Theoretical and Computational Studies of 4 Phenylthiophene 2 Boronic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the determination of molecular properties based on the principles of quantum mechanics. For 4-phenylthiophene-2-boronic acid, these methods are crucial for understanding its electronic nature and dynamic behavior.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and geometry of molecular systems due to its balance of accuracy and computational cost. diva-portal.org For molecules like this compound, DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms (molecular conformation) and to map out its electronic properties.

Molecular Conformation: The conformation of this compound is defined by the rotational freedom around the single bonds connecting the phenyl and thiophene (B33073) rings, and the thiophene ring and the boronic acid group. DFT is used to perform geometry optimization, which finds the lowest energy structure. Conformational analysis, often done by calculating the potential energy surface while systematically rotating these bonds, can identify the global minimum energy conformer. epstem.net For instance, studies on analogous phenylthiophene and phenylboronic acid molecules show that the planar conformation is not always the most stable; a slight twist between the aromatic rings is common to relieve steric hindrance, and the boronic acid group itself may be twisted out of the plane of the thiophene ring. epstem.netgoogle.de

ParameterTypical Computational MethodPredicted Information for this compoundRelevant Studies on Analogues
Optimized Geometry DFT (e.g., B3LYP/6-311+G(2d,p))Bond lengths, bond angles, and dihedral angles for the lowest energy conformer. epstem.net
HOMO Energy DFT (e.g., B3LYP/6-311+G(2d,p))Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. epstem.netresearchgate.net
LUMO Energy DFT (e.g., B3LYP/6-311+G(2d,p))Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. epstem.netresearchgate.net
HOMO-LUMO Gap (ΔE) DFT (e.g., B3LYP/6-311+G(2d,p))Difference in energy between HOMO and LUMO; indicates electronic excitability and chemical reactivity. epstem.netdntb.gov.ua
Dipole Moment (μ) DFT (e.g., B3LYP/6-311+G(2d,p))Magnitude and direction of the net molecular polarity. orientjchem.org

This table presents typical parameters obtained from DFT calculations, with methodologies drawn from studies on analogous compounds.

While DFT is excellent for single-molecule properties, Molecular Dynamics (MD) simulations are employed to study the behavior of multiple molecules over time. arxiv.org This technique is ideal for investigating intermolecular interactions and aggregation phenomena of this compound in solution or the solid state.

In a typical MD simulation, a "box" containing many molecules of this compound, often with a solvent, is created. arxiv.org By solving Newton's equations of motion for every atom, the simulation tracks the trajectory of each molecule, revealing how they interact and organize. For this compound, MD simulations can elucidate:

Dimerization and Aggregation: The boronic acid functional group is a strong hydrogen bond donor and acceptor. MD simulations can model the formation of stable dimers through intermolecular hydrogen bonds between the -B(OH)₂ groups. diva-portal.org

π-π Stacking: The simulation can also reveal the tendency of the flat, aromatic phenyl and thiophene rings to stack on top of each other (π-π stacking), another key non-covalent interaction that drives aggregation.

Solvent Effects: By including solvent molecules in the simulation, their role in mediating or competing with these intermolecular interactions can be explicitly studied.

Studies on related thiophene derivatives and other organic molecules have successfully used MD to understand binding modes and self-assembly, providing a clear blueprint for how such simulations would illuminate the supramolecular chemistry of this compound. nih.gov

Prediction and Interpretation of Spectroscopic Properties

Computational methods are highly effective at predicting and helping to interpret various types of molecular spectra. This is particularly useful for confirming experimental results and assigning spectral features to specific molecular structures and transitions.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting UV-visible absorption spectra. researchgate.netsci-hub.se Performed on a DFT-optimized geometry, TD-DFT calculates the energies of electronic transitions, most notably the π-π* transitions expected for a conjugated system like this compound. orientjchem.org These calculations yield the maximum absorption wavelength (λmax), which can be directly compared to experimental data. dergipark.org.tr The influence of different solvents on the spectrum can also be modeled using approaches like the Polarizable Continuum Model (PCM). bibliotekanauki.pl

NMR Spectroscopy: DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, and ¹¹B) for a given molecular structure. scirp.org Comparing calculated shifts to experimental ones helps confirm the proposed structure. For this compound, a key prediction would be the ¹¹B NMR chemical shift. Based on data for other aryl boronic acids, this is expected to be in the range of 30–33 ppm. sdsu.edu

Vibrational Spectroscopy: DFT calculations also produce a set of vibrational frequencies that correspond to the peaks observed in infrared (IR) and Raman spectra. dntb.gov.uascirp.org Analysis of the vibrational modes associated with each calculated frequency allows for a detailed assignment of the experimental spectrum, identifying stretches and bends corresponding to specific functional groups like O-H, C=C, and C-S.

Spectroscopic TechniqueComputational MethodInformation Predicted for this compound
UV-Visible TD-DFTAbsorption wavelengths (λmax), oscillator strengths, nature of electronic transitions (e.g., π-π*).
NMR DFT (GIAO method)Chemical shifts for ¹H, ¹³C, and ¹¹B nuclei.
IR & Raman DFTVibrational frequencies and intensities, assignment of spectral peaks to specific molecular motions.

Computational Elucidation of Reaction Mechanisms

Understanding how a chemical reaction occurs step-by-step is a central goal of chemistry, and computational modeling is a powerful tool for this purpose. For this compound, which is often used in cross-coupling reactions, DFT can be used to map out the entire reaction energy profile.

A prominent example is the Suzuki-Miyaura cross-coupling reaction, where the boronic acid couples with an aryl halide catalyzed by a palladium complex. researchgate.netscispace.com Computational studies can:

Model the Catalytic Cycle: The energies of all intermediates and transition states in the catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination) can be calculated. researchgate.net

Evaluate Reaction Pathways: Different potential mechanisms can be compared. For instance, in similar palladium-catalyzed couplings, computational studies have been used to support a Pd(II) to Pd(IV) pathway over other possibilities. researchgate.net

Assess Reactant Viability: DFT has been used to show that reactions of boronic acids can be significantly more thermodynamically favorable under certain conditions (e.g., on a chlorinated surface versus a hydrogenated one), explaining differences in experimental outcomes. osti.gov

By calculating the thermodynamics of each step, computational chemistry provides a quantitative understanding of the reaction mechanism that is often difficult to obtain through experiments alone.

Structure-Property Relationship Investigations through Computational Modeling

Computational modeling excels at establishing clear structure-property relationships by allowing for systematic, virtual modifications to a molecule's structure and observing the resulting changes in its properties. escholarship.org By creating a library of in silico derivatives of this compound (e.g., by adding various substituent groups to the phenyl ring), researchers can predict trends in behavior.

Electronic and Optical Properties: DFT and TD-DFT calculations can show how electron-donating or electron-withdrawing substituents alter the HOMO-LUMO energy gap. researchgate.net A common finding is that extending conjugation or adding strong donor/acceptor groups decreases the energy gap, leading to a bathochromic (red) shift in the UV-visible absorption spectrum. researchgate.net

Chemical Reactivity: The electronic parameters calculated by DFT, such as HOMO/LUMO energies and the distribution of electrostatic potential, can be used as reactivity descriptors. researchgate.net For example, a higher HOMO energy suggests greater nucleophilicity, while a lower LUMO energy indicates greater electrophilicity, influencing how the molecule will interact in a chemical reaction.

Intermolecular Forces: Changes to the molecular structure affect its ability to form non-covalent interactions. For instance, adding a nitro group could introduce new hydrogen bonding sites, while adding a bulky alkyl group could disrupt π-π stacking. These changes, which can be modeled computationally, directly impact properties like crystal packing, solubility, and aggregation. diva-portal.org

Structural ModificationComputational MethodPredicted Effect on Property
Add electron-withdrawing group (e.g., -NO₂) to phenyl ring DFT / TD-DFTLowers HOMO and LUMO energies, likely reduces the energy gap, causing a red-shift in λmax.
Add electron-donating group (e.g., -OCH₃) to phenyl ring DFT / TD-DFTRaises HOMO energy, may narrow the energy gap, potentially red-shifting λmax.
Extend conjugation (e.g., replace phenyl with naphthyl) DFT / TD-DFTDecreases HOMO-LUMO gap significantly, leading to absorption at longer wavelengths.
Introduce steric bulk near boronic acid DFTMay alter the preferred conformation and hinder intermolecular hydrogen bonding.

Advanced Functionalization Strategies for 4 Phenylthiophene 2 Boronic Acid Derivatives

Site-Selective Derivatization of the Thiophene (B33073) Core

The ability to selectively functionalize the thiophene ring in the presence of the phenyl group is crucial for developing targeted derivatives. A key challenge is controlling the regioselectivity of these reactions.

Recent research has demonstrated that palladium-catalyzed reactions can achieve regiodivergent functionalization, allowing for selective modification of either the thiophene or the benzene (B151609) ring. rsc.org Specifically, the C-H bond at the β-position of the thiophene core (C3) can be targeted for direct arylation. rsc.org This method utilizes metal-catalyzed C-H bond activation to form a new carbon-carbon bond directly on the thiophene ring, bypassing the need for pre-functionalization like halogenation. rsc.orgacs.org This approach provides a direct route to β-heteroarylated 2-arylthiophene derivatives, effectively creating a new C-C bond from the functionalization of two C-H bonds. rsc.org This strategy is highly valuable as it avoids the use of organometallic reagents and often proceeds with easily available, air-stable catalysts. rsc.orgresearchgate.net

Peripheral Functionalization of the Phenyl Moiety

Complementary to the derivatization of the thiophene core, strategies for modifying the phenyl ring allow for another dimension of structural diversity. The functionalization of the phenyl moiety can be achieved either by building from a pre-functionalized starting material or by post-synthetic modification of the 4-phenylthiophene scaffold.

One effective method involves the Suzuki-Miyaura cross-coupling reaction, which is a powerful tool for creating carbon-carbon bonds. researchgate.netresearchgate.net In this approach, a halogenated thiophene-2-boronic acid derivative can be coupled with a functionalized phenylboronic acid. Conversely, 4-bromo-thiophene-2-boronic acid can serve as a platform to introduce a wide variety of substituted phenyl groups. The synthesis of various 4-arylthiophene-2-carbaldehydes has been successfully demonstrated using Suzuki coupling with different arylboronic acids and their pinacol (B44631) esters. researchgate.net This highlights the reaction's excellent tolerance for various functional groups. researchgate.net

Strategies for Introducing Complex Functional Groups

The introduction of complex functionalities is essential for creating molecules with highly specific properties, such as those required for drug-like molecules or advanced materials. nih.gov This can be accomplished through two primary strategies: modifying the molecule after its core structure is assembled (post-synthetic) or incorporating the complexity into the initial building blocks (pre-functionalization).

Post-synthetic functionalization involves the chemical modification of a pre-formed 4-phenylthiophene-2-boronic acid derivative. nih.govacs.org This approach is advantageous when the desired functional groups might not be stable under the conditions required for the initial synthesis of the core structure. nih.gov

A common strategy involves introducing a reactive handle, such as a halogen, onto either the thiophene or phenyl ring, which can then be used for subsequent coupling reactions. nih.gov For instance, a dibromo-dithia rsc.orghelicene was successfully functionalized via a Suzuki coupling reaction with phenylboronic acid, demonstrating how a halogenated core can be used to expand the π-system. nih.gov Furthermore, the boronic acid group itself can be transformed. For example, borylated porphyrins can be oxidized to form hydroxyporphyrins or converted into iodo, bromo, and chloro substituents, showcasing the versatility of the boryl group as a synthetic intermediate. acs.org

The pre-functionalization strategy involves using building blocks that already contain the desired complex functional groups. acs.org This "convergent synthesis" approach is often more efficient and avoids exposing a complex final molecule to potentially harsh reaction conditions. nih.govmdpi.com

Isocyanide-based multicomponent reactions (IMCRs) are particularly well-suited for this strategy, as they allow for the creation of large, diverse libraries of complex boronic acids in a single step from multiple simple starting materials. nih.gov This method has been shown to be compatible with unprotected boronic acids, enabling rapid access to novel chemical structures. nih.gov Another example is the synthesis of complex inhibitors where a diphenyl boronic acid moiety is prepared separately before being linked to another molecular fragment via Knoevenagel condensation. mdpi.com Similarly, libraries of 4-arylthiophene-2-carbaldehydes have been generated by coupling a single thiophene precursor with a diverse range of arylboronic acids, demonstrating an efficient pre-functionalization approach to library synthesis. researchgate.net

Development of Novel Boronic Acid Modifications for Enhanced Reactivity or Specificity

The boronic acid group, B(OH)₂, is not merely a passive anchor for the thiophene ring but a reactive functional group that can be modified to enhance reactivity, stability, or to impart new functionalities.

A common modification is the conversion of the boronic acid to a boronate ester, such as a pinacol ester. This is often done to increase the stability of the compound for storage and to fine-tune its reactivity in coupling reactions. nih.gov For example, the synthesis of radiolabeled compounds for positron emission tomography (PET) has been achieved through the copper-mediated fluorination of boronate pinacol esters. nih.govacs.org

More advanced modifications aim to leverage the unique chemistry of boron. For instance, a copper-mediated radiofluorination of arylboronic acids with K¹⁸F has been developed, providing a method with high functional group tolerance for creating PET radiotracers. acs.org This reaction directly modifies the boronic acid to install a fluorine-18 (B77423) atom. acs.org Boronic acids can also act as reactive matrices or derivatization agents. A pyridinium-cation-containing boronic acid molecule was used to selectively derivatize catecholamines through boronate ester formation, significantly improving their detection by mass spectrometry. nih.gov This demonstrates how modifying the boronic acid moiety can introduce specific reactivity for analytical or conjugation purposes. nih.gov

Future Research Directions and Outlook in 4 Phenylthiophene 2 Boronic Acid Chemistry

Innovations in Catalytic Systems for Greener and More Efficient Transformations

The future of chemical synthesis involving 4-phenylthiophene-2-boronic acid is intrinsically linked to the development of advanced catalytic systems that prioritize environmental sustainability and efficiency. Research is increasingly focused on moving away from traditional methods that may require harsh conditions or toxic reagents.

One promising direction is the refinement of palladium-based catalysts for Suzuki-Miyaura cross-coupling reactions, a cornerstone for the synthesis of the 4-phenylthiophene scaffold. nih.govacs.orgbohrium.com Innovations include the use of highly active phosphine-based bulky ligands that allow for lower catalyst loadings and shorter reaction times. nih.gov Catalyst systems based on Pd(OAc)2 have also shown high efficacy for the coupling of thiophene (B33073) boronic acids. acs.org To enhance the green profile of these reactions, research into using water as a solvent is a key focus, with some systems demonstrating high turnover numbers in aqueous media. bohrium.com

Beyond palladium, other metals and metal-free systems are gaining traction. Gold-catalyzed protodeboronation, for instance, offers a mild, additive-free method that can be performed in green solvents, highlighting the potential of using the boronic acid group as a traceless directing group. acs.org Furthermore, organocatalysis presents a significant opportunity for greener transformations. tandfonline.com Systems using catalysts like graphene oxide or even simple organic acids like citric acid have been developed for the ipso-hydroxylation of arylboronic acids in aqueous media, avoiding metal contaminants entirely. tandfonline.comacs.org Photocatalytic systems that utilize visible light and organic semiconductors are also emerging, offering an energy-efficient and sustainable pathway for reactions like aerobic oxidative hydroxylation of boronic acids in water. researchgate.net

Future catalytic systems will likely focus on achieving high selectivity and yield under ambient conditions, utilizing benign solvents, and enabling easy catalyst recovery and reuse, thereby aligning with the core principles of green chemistry. uniba.itcolab.ws

Exploration of Novel and Emerging Applications in Interdisciplinary Scientific Domains

The unique structural and electronic properties of this compound and its derivatives make them attractive candidates for a wide range of applications beyond traditional organic synthesis. The intersection of chemistry with biology, medicine, and materials science is a particularly fertile ground for future discoveries. nih.govnih.govsprinpub.com

In medicinal chemistry , thiophene-based compounds are recognized as privileged structures in drug design. nih.govresearchgate.netresearchgate.net The boronic acid functional group, in particular, is of great interest due to its ability to form reversible covalent bonds with diols, a feature present in many biological molecules like sugars and the active sites of serine proteases. nih.govsprinpub.com This has led to the exploration of boronic acid derivatives as inhibitors for various enzymes. Future work could focus on designing specific inhibitors based on the 4-phenylthiophene scaffold for targets involved in cancer, inflammation, and infectious diseases. researchgate.netrsc.org For example, derivatives could be developed as non-steroidal anti-androgens for prostate cancer or as agents against neglected diseases like leishmaniasis. rsc.orgnih.gov

In materials science and diagnostics , the conjugated π-system of the phenylthiophene core lends itself to applications in organic electronics and sensor technology. Research is expected to explore the use of these compounds in creating fluorescent probes for biological imaging or chemosensors for detecting specific analytes. muni.cz The interaction of the boronic acid moiety with sugars is a key area, with potential applications in developing glucose sensors. nih.gov Furthermore, the ability to functionalize polymers like chitosan (B1678972) with phenylboronic acid opens up avenues for creating advanced drug delivery systems, particularly for targeted cancer therapy by recognizing sialic acid overexpression on tumor cells. japsonline.com

The table below summarizes some of the emerging interdisciplinary applications for thiophene and boronic acid derivatives, indicating potential future research avenues for this compound.

Application AreaSpecific Role / TargetPotential Future Research
Medicinal Chemistry Enzyme Inhibition (e.g., proteases, kinases)Design of selective inhibitors for cancer and inflammatory diseases. rsc.org
Anti-infective AgentsDevelopment of novel treatments for bacterial, viral, and parasitic diseases. nih.govnih.gov
Drug DeliveryCreation of targeted nanoparticles for cancer therapy. japsonline.com
Materials Science Organic ElectronicsSynthesis of thiophene-containing conjugated polymers for electronic devices. nih.gov
Diagnostics & Sensing Fluorescent ProbesDevelopment of sensors for biological imaging and analyte detection. muni.cz
Glucose SensingDesign of boronic acid-based sensors for continuous glucose monitoring. nih.gov

Advancements in Scalable and Sustainable Synthetic Methodologies

A key reaction, the Suzuki-Miyaura coupling to form the core phenylthiophene structure, is a major target for optimization. mdpi.comnih.gov While effective, traditional methods can rely on palladium catalysts and organic solvents. Future advancements will likely involve the use of more robust and recyclable catalyst systems and the transition to greener solvents like ethanol (B145695) or water. uniba.itresearchgate.net The synthesis of the precursor, 4-phenylthiophene-2-carboxylic acid, has been demonstrated via Suzuki coupling, indicating a viable and scalable route. mdpi.comsci-hub.se

Another critical transformation is the ipso-hydroxylation of arylboronic acids, which converts them into valuable phenol (B47542) derivatives. Recent progress has yielded highly efficient, metal-free protocols that can be performed at room temperature and are scalable to the gram level. rsc.orgnih.gov For instance, a one-minute synthesis of phenols from arylboronic acids using aqueous hydrogen peroxide in ethanol has been reported, showcasing a significant leap in efficiency and sustainability. rsc.org Similarly, methods using diacetoxyiodobenzene (B1259982) as a mediator under light-free, room temperature conditions have proven to be scalable. nih.gov

The principles of green chemistry will continue to guide this area of research, with an emphasis on:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Renewable Feedstocks: Exploring bio-based starting materials and solvents.

Catalysis: Favoring catalytic reagents over stoichiometric ones to minimize waste. researchgate.net

Process Intensification: Utilizing technologies like microwave irradiation or flow chemistry to reduce reaction times and energy consumption. nih.gov

The table below highlights recent advancements in sustainable synthesis relevant to arylboronic acids.

Synthetic TransformationKey AdvancementSustainability FeaturesScalability
ipso-HydroxylationH₂O₂/HBr in EthanolGreen solvent, rapid (1 min), room temp.Up to 5 grams demonstrated. rsc.org
ipso-HydroxylationDiacetoxyiodobenzeneMetal-free, photocatalyst-free, room temp.Gram-scale demonstrated. nih.gov
C-S CouplingCuSO₄ in WaterLigand-free, green solvent.Scalable process reported. researchgate.net
Suzuki-Miyaura CouplingPd(OAc)₂/Phosphine (B1218219) Ligand in WaterAqueous medium, high turnover numbers.High potential for industrial scale. bohrium.com

Integration with High-Throughput Screening and Computational Design for Accelerated Discovery

The synergy between experimental and computational chemistry offers a powerful paradigm to accelerate the discovery and optimization of molecules based on the this compound scaffold. This integrated approach allows for the rapid exploration of vast chemical spaces and the rational design of compounds with desired properties.

High-Throughput Screening (HTS) enables the rapid testing of large libraries of compounds for a specific biological activity or property. medchemexpress.com Boronic acid compound libraries are already being used in HTS campaigns to identify novel enzyme inhibitors and to develop fluorescent sensors. nih.govvt.edu For example, HTS has been employed to screen boronic acid derivatives for their ability to modulate the fluorescence of carbon nanotubes in response to glucose, leading to new sensor designs. nih.gov Future efforts will likely involve the creation of more diverse libraries centered around the this compound core to screen for new drug leads or materials. rsc.org

Computational Design and in silico methods are becoming indispensable tools in modern chemistry. nih.govrsc.org Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) calculations can predict the biological activity, binding modes, and physicochemical properties of new derivatives before they are synthesized. nih.govrsc.org This rational design approach saves significant time and resources. For instance, virtual screening of 2-amino-thiophene derivatives has successfully identified promising candidates for anti-leishmanial agents, which were subsequently synthesized and validated. nih.gov In the context of this compound, computational studies can be used to:

Design novel inhibitors by docking derivatives into the active sites of target proteins. rsc.org

Predict the electronic and optical properties of new materials for sensor or organic electronic applications.

Elucidate reaction mechanisms to optimize catalytic processes. nih.gov

The integration of these techniques creates a powerful discovery cycle: computational models guide the synthesis of a focused library of compounds, which are then evaluated using HTS. The experimental results from the screening are then used to refine and improve the computational models, leading to a more efficient and targeted discovery process. nih.gov

Q & A

Q. What are the optimal synthetic routes and critical parameters for preparing 4-phenylthiophene-2-boronic acid with high purity?

The synthesis typically involves Suzuki-Miyaura cross-coupling, where aryl halides react with boronic acids under palladium catalysis. Key parameters include:

  • Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
  • Solvent selection : Use of polar aprotic solvents (e.g., THF, DMF) to stabilize intermediates .
  • Purification : Column chromatography or recrystallization to isolate the product. Analytical validation via 1H^1H/13C^{13}C-NMR and mass spectrometry ensures structural fidelity and purity >95% .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : 11B^{11}B-NMR confirms boronic acid moiety presence, while 1H^1H-NMR verifies aromatic proton patterns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight within 3 ppm error .
  • HPLC : Reverse-phase HPLC with UV detection monitors trace impurities (<0.5%) .

Advanced Research Questions

Q. What strategies enable the use of this compound in designing glucose-responsive materials?

Boronic acids reversibly bind diols (e.g., glucose), enabling applications in:

  • Hydrogels : Polymers functionalized with this compound form dynamic networks. For example, glucose-induced swelling in hydrogels allows controlled insulin release .
  • Carbon dot sensors : One-step hydrothermal synthesis creates fluorescent probes for glucose detection (detection limit: 9 μM) via aggregation-induced quenching .

Q. How can this compound be integrated into drug discovery pipelines, particularly for inflammatory targets?

  • CXCR1/2 antagonism : Structural analogs of this compound (e.g., SX-517) act as noncompetitive antagonists. Key steps include:
  • Pharmacophore modeling : Optimizing boronic acid placement for receptor binding.
  • Functional assays : Measuring inhibition of CXCL8-induced 35S^{35}S-GTPγS binding (IC50_{50}: 60 nM) in HEK293 cells .
    • In vivo validation : Murine inflammation models assess efficacy (e.g., 0.2 mg/kg IV dose reducing neutrophil infiltration) .

Q. What challenges arise when incorporating this compound into DNA for boron neutron capture therapy (BNCT)?

  • Enzymatic incorporation : Modified thymidine triphosphates (B-TTP) require 14-atom tethers to avoid polymerase steric hindrance .
  • Stability : Boronic acid-DNA conjugates may hydrolyze under physiological pH; phosphate buffer optimization (pH 7.4) mitigates degradation .
  • BNCT efficacy : 10B^{10}B-enriched derivatives must achieve >20 μg/g tumor uptake for effective neutron capture .

Methodological Considerations & Data Contradictions

Q. How do solvent polarity and pH influence boronic acid-diol binding kinetics in sensor applications?

  • Solvent effects : Polar solvents (e.g., water) enhance binding affinity due to dielectric stabilization.
  • pH dependence : Binding is optimal at pH > pKa_a of boronic acid (∼8.5), where the trigonal planar form dominates .
  • Contradictions : Some studies report stable binding at neutral pH using zwitterionic boronic acids, suggesting structural modifications can override traditional pH limitations .

Q. What experimental designs address discrepancies in reported synthetic yields of boronic acid derivatives?

  • DoE (Design of Experiments) : Systematic variation of catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2), ligands (SPhos vs. XPhos), and bases (K2_2CO3_3 vs. CsF) identifies optimal conditions .
  • Contradictions : Higher yields (80–90%) are reported for microwave-assisted synthesis vs. conventional heating (50–60%), emphasizing energy input’s role .

Emerging Applications

Q. Can this compound be utilized in covalent organic frameworks (COFs) for catalysis or separation?

  • Self-assembly : Boronic acid-diol interactions enable reversible COF formation. For example, 2D frameworks with ∼3 nm pores separate saccharides via size-exclusion chromatography .
  • Catalysis : Pd-loaded COFs leverage boronic acid motifs for Suzuki coupling with recyclability (>5 cycles, 95% yield retention) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.